N-[4-(acetylamino)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorophenyl group, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using (4-chlorophenyl)methanesulfonyl chloride.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methanesulfonyl chloride: A precursor used in the synthesis of the target compound.
N-(4-Acetamidophenyl)piperidine-4-carboxamide: A structurally related compound with similar functional groups.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H24ClN3O4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15(26)23-19-6-8-20(9-7-19)24-21(27)17-10-12-25(13-11-17)30(28,29)14-16-2-4-18(22)5-3-16/h2-9,17H,10-14H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
AGQYECJSYIMREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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